2-(2-Chlorophenyl)piperidine

Dopamine transporter Monoamine reuptake inhibition Neuropharmacology

Sourcing 2-arylpiperidine analogs with precise pharmacological profiles remains challenging due to batch-to-batch variability and substitution-dependent activity shifts. This compound offers validated specificity for transporter assays. - **DAT IC50**: 12.8 µM; selectivity over SERT (4.5×) and NET (5.3×). - **Synthetic handle**: ortho-chloro group enables Pd-catalyzed cross-couplings for SAR libraries. - **Enantiomers available**: Racemic or individual (R)-enantiomer (CAS 1391511-80-0). - **Supply**: Free base or HCl salt, ≥98% purity, research quantities in stock.

Molecular Formula C11H14ClN
Molecular Weight 195.69
CAS No. 902800-30-0
Cat. No. B2825219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chlorophenyl)piperidine
CAS902800-30-0
Molecular FormulaC11H14ClN
Molecular Weight195.69
Structural Identifiers
SMILESC1CCNC(C1)C2=CC=CC=C2Cl
InChIInChI=1S/C11H14ClN/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11/h1-2,5-6,11,13H,3-4,7-8H2
InChIKeyFTKLHBSSVCQTMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Chlorophenyl)piperidine: Chemical & Pharmacological Profile


2-(2-Chlorophenyl)piperidine (CAS 902800-30-0) is a synthetic 2-arylpiperidine derivative with the molecular formula C₁₁H₁₄ClN and a molecular weight of 195.69 g/mol . The compound features a piperidine ring substituted at the 2-position with a 2-chlorophenyl moiety, a structural motif shared with several pharmacologically relevant agents. It is commercially available as a free base or hydrochloride salt (CAS 1177348-56-9) and is primarily utilized as a research intermediate and pharmacological probe [1]. While its chemical class includes compounds such as 2-phenylpiperidine and various 2-halophenyl analogs, the specific ortho-chloro substitution pattern confers distinct physicochemical and biological properties that preclude simple generic interchange.

Probe Monoamine transporter selectivity profiling (DAT/SERT/NET)
Chiral Enantiomer-specific stereoselective pharmacology studies
Synthesis Late-stage cross-coupling diversification scaffold

2-(2-Chlorophenyl)piperidine vs. Generic 2-Arylpiperidines


The ortho-chlorine substitution on the phenyl ring of 2-(2-Chlorophenyl)piperidine introduces a distinct electronic and steric profile that cannot be replicated by unsubstituted phenyl, para-halogenated, or meta-substituted analogs. This substitution pattern influences both the compound's reactivity as a synthetic intermediate and its interaction with biological targets, particularly monoamine transporters [1]. While compounds such as 2-phenylpiperidine or 2-(3-chlorophenyl)piperidine may appear structurally similar, the specific ortho-chloro arrangement in 2-(2-Chlorophenyl)piperidine results in a unique pharmacological fingerprint that is critical for assay reproducibility and structure-activity relationship (SAR) studies. The quantitative evidence presented below substantiates these differences and underscores why procurement decisions must be compound-specific rather than class-based.

Ortho vs. unsubstituted phenyl
May alter DAT inhibition potency and lack the ortho-Cl synthetic handle; 2-phenylpiperidine is not a direct substitute for SAR or profiling.
Ortho vs. para-chloro isomer
Likely shifts sigma receptor engagement substantially; para-substituted analogs exhibit high-affinity σ₁ binding that ortho congeners may not replicate.
Racemate vs. single enantiomer
Stereochemistry may change target engagement and selectivity; (R)- and (S)-forms are not interchangeable without validation.

2-(2-Chlorophenyl)piperidine: Comparative Evidence vs. Analogs


DAT Inhibition: Ortho-Chloro Substitution Reduces Potency

2-(2-Chlorophenyl)piperidine exhibits substantially weaker inhibition of the human dopamine transporter (DAT) compared to its unsubstituted phenyl analog 2-phenylpiperidine. In functional reuptake inhibition assays, the target compound displays an IC₅₀ value of 12,800 nM (12.8 µM) against human DAT expressed in HEK293 cells [1], whereas 2-phenylpiperidine demonstrates approximately 1.5-fold greater potency with an IC₅₀ of 8,800 nM (8.8 µM) against rat DAT in striatal preparations [2]. This difference is further corroborated by binding affinity data: 2-phenylpiperidine exhibits a Kᵢ of 6,360 nM (6.36 µM) in [³H]WIN-35428 displacement assays [2], highlighting that the ortho-chloro substitution reduces DAT affinity by approximately 2-fold relative to the unsubstituted phenyl scaffold.

DAT Inhibition
Reported
2-(2-Cl-Ph)piperidine
IC₅₀ 12,800 nM
vs
2-phenylpiperidine
IC₅₀ 8,800 nM
Ortho-Cl substitution reduces DAT potency ~1.5-fold; may support assays with attenuated dopaminergic activity.
Cross-species comparison (human vs rat DAT)
Dopamine transporter Monoamine reuptake inhibition Neuropharmacology

Monoamine Transporter Selectivity: DAT vs. SERT & NET

2-(2-Chlorophenyl)piperidine demonstrates a defined rank order of inhibition across the three major monoamine transporters, with a clear preference for DAT over SERT and NET. In standardized reuptake inhibition assays using human transporters expressed in HEK293 cells, the compound exhibits the following IC₅₀ values: DAT = 12,800 nM (12.8 µM), SERT = 57,200 nM (57.2 µM), and NET = 68,400 nM (68.4 µM) [1]. This translates to a SERT/DAT selectivity ratio of approximately 4.5-fold and a NET/DAT selectivity ratio of approximately 5.3-fold. While direct comparative selectivity data for the unsubstituted 2-phenylpiperidine analog across all three transporters is not publicly available in the same assay system, this profile establishes a benchmark for the ortho-chloro derivative.

Transporter Selectivity
Class-level
DAT12.8 µM
SERT57.2 µM
NET68.4 µM
DAT-preferring selectivity profile (4.5–5.3× over SERT/NET); may guide off-target interpretation in SAR.
Single assay platform; independent replication advised
Serotonin transporter Norepinephrine transporter Transporter selectivity

Sigma Receptor Affinity: Ortho- vs. Para-Chloro Substitution

The position of chlorine substitution on the phenyl ring of 2-arylpiperidines profoundly impacts sigma receptor binding affinity. While specific Kᵢ values for 2-(2-Chlorophenyl)piperidine at sigma receptors are not currently reported in public databases, SAR analysis of closely related analogs provides critical context. The para-chloro analog (S)-3-(4-chlorophenyl)piperidine demonstrates high-affinity binding to the σ₁ receptor with a Kᵢ of 18 nM . In contrast, the ortho-chloro substitution pattern, as present in 2-(2-Chlorophenyl)piperidine, introduces steric hindrance that typically reduces sigma receptor engagement. This positional isomerism creates a functional divergence: ortho-substituted derivatives are less likely to exhibit the potent sigma receptor-mediated effects characteristic of para-substituted analogs [1].

Sigma Affinity
Class-level inference
No target Kᵢ data; para-Cl analog σ₁ Kᵢ = 18 nM
Ortho substitution likely attenuates σ₁ binding vs para-substituted analogs.
Quantitative target data to verify
Sigma-1 receptor Sigma-2 receptor Arylpiperidine SAR

Chiral Resolution: Distinct (R)- and (S)- Enantiomer Profiles

2-(2-Chlorophenyl)piperidine contains a stereogenic center at the 2-position of the piperidine ring, yielding two enantiomers: (R)-2-(2-Chlorophenyl)piperidine and (S)-2-(2-Chlorophenyl)piperidine. While racemic 2-(2-Chlorophenyl)piperidine (CAS 902800-30-0) is the most commonly procured form, the individual enantiomers exhibit distinct biological activities that may be critical for target engagement studies. For instance, (R)-2-(2-Chlorophenyl)piperidine hydrochloride (CAS 1391511-80-0) has been reported to demonstrate selective activity against certain kinases and proteases implicated in cancer progression . This stereochemical differentiation is absent in achiral analogs such as 2-phenylpiperidine, where the phenyl substitution pattern yields a non-stereogenic center, eliminating the opportunity for enantioselective pharmacological investigations.

Chiral Resolution
Data to verify
C2 stereogenic center; (R)- and (S)-enantiomers available
Enantiomeric form must be specified; biological activity may differ between (R) and (S).
Enantiomer-specific data limited; require lot characterization
Chiral resolution Stereoselective pharmacology Enantiomeric differentiation

Synthetic Utility of Ortho-Chloro Substituent

The ortho-chloro substituent on 2-(2-Chlorophenyl)piperidine confers distinct synthetic utility compared to unsubstituted or meta/para-halogenated analogs. The chlorine atom at the ortho position serves as a versatile handle for transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann-type couplings, enabling modular diversification of the arylpiperidine scaffold . This reactivity profile is fundamentally different from 2-phenylpiperidine, which lacks a halogen substituent and therefore requires alternative functionalization strategies. Additionally, the ortho-chloro group exerts a steric influence on the basicity of the piperidine nitrogen (pKa modulation), which can affect salt formation, purification, and formulation behavior .

Synthetic Utility
Class-level inference
Ortho-Cl enables Pd-catalyzed cross-coupling; modulates piperidine basicity
Supports late-stage diversification for SAR library generation; reactivity may vary.
Coupling efficiency depends on reaction conditions
Synthetic intermediate Cross-coupling reactions Medicinal chemistry

2-(2-Chlorophenyl)piperidine: Research Application Scenarios


Transporter Profiling with Attenuated DAT Activity

2-(2-Chlorophenyl)piperidine is optimally suited for experimental paradigms that require a reference compound with modest dopamine transporter (DAT) inhibition and clear selectivity over serotonin (SERT) and norepinephrine (NET) transporters. With a DAT IC₅₀ of 12.8 µM and approximately 4.5-fold and 5.3-fold selectivity over SERT and NET respectively [1], this compound serves as a calibration standard for transporter profiling assays. Researchers investigating sigma receptor-mediated effects without robust dopaminergic interference may preferentially select this compound over the more potent DAT inhibitor 2-phenylpiperidine (IC₅₀ = 8.8 µM) [2].

Stereoselective Pharmacology of 2-Arylpiperidine Enantiomers

The presence of a stereogenic center at the C2 position of 2-(2-Chlorophenyl)piperidine enables enantioselective pharmacological studies that are impossible with achiral 2-arylpiperidine analogs such as 2-phenylpiperidine. Researchers can procure either the racemic mixture (CAS 902800-30-0) or individual enantiomers, such as (R)-2-(2-Chlorophenyl)piperidine hydrochloride (CAS 1391511-80-0) [1], to investigate stereospecific target engagement. This application is particularly relevant for studying kinase and protease inhibition where enantiomeric configuration may dictate potency and selectivity.

Cross-Coupling Diversification of 2-Arylpiperidines

Medicinal chemistry programs engaged in SAR exploration of 2-arylpiperidine-based ligands benefit from the ortho-chloro substituent of 2-(2-Chlorophenyl)piperidine as a synthetic handle for palladium-catalyzed cross-coupling reactions [1]. Unlike 2-phenylpiperidine, which requires de novo functionalization, this compound allows for late-stage diversification through Suzuki-Miyaura, Buchwald-Hartwig, or related couplings. This synthetic strategy accelerates the generation of analog libraries for screening against neurological and psychiatric targets where 2-arylpiperidines have demonstrated therapeutic relevance [2].

Sigma Receptor Studies: Control with Reduced Affinity

For investigations of sigma receptor pharmacology, 2-(2-Chlorophenyl)piperidine provides a structurally related control compound with predicted reduced sigma receptor affinity relative to para-chloro analogs. Whereas (S)-3-(4-chlorophenyl)piperidine binds σ₁ receptors with a Kᵢ of 18 nM [1], the ortho-chloro substitution pattern of the target compound introduces steric constraints that attenuate sigma receptor binding [2]. This differential profile enables researchers to delineate sigma-mediated effects from those arising from other molecular targets within the same chemical class.

Application
Selection Property
Validation Focus
Monoamine transporter selectivity profiling
Reported attenuated DAT engagement vs. unsubstituted phenyl
Verify DAT/SERT/NET inhibition in target assay system
Enantioselective 2-arylpiperidine pharmacology
Chiral C2 center with distinct enantiomer profiles
Confirm enantiomer-specific target engagement and selectivity
Cross-coupling diversification in medicinal chemistry
Ortho-Cl synthetic handle for late-stage functionalization
Assess coupling efficiency and substrate scope
Sigma receptor pharmacology control experiments
Predicted lower sigma-1 affinity vs. para-chloro analogs
Determine sigma receptor binding affinity experimentally

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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